17-Acetoxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3-carboxylic acid 17-Acetoxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13582929
InChI: InChI=1S/C21H26O4/c1-12(22)25-19-8-7-18-17-6-3-13-11-14(20(23)24)4-5-15(13)16(17)9-10-21(18,19)2/h4-5,11,16-19H,3,6-10H2,1-2H3,(H,23,24)
SMILES: CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)C(=O)O)C
Molecular Formula: C21H26O4
Molecular Weight: 342.4 g/mol

17-Acetoxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3-carboxylic acid

CAS No.:

Cat. No.: VC13582929

Molecular Formula: C21H26O4

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

17-Acetoxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3-carboxylic acid -

Specification

Molecular Formula C21H26O4
Molecular Weight 342.4 g/mol
IUPAC Name 17-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3-carboxylic acid
Standard InChI InChI=1S/C21H26O4/c1-12(22)25-19-8-7-18-17-6-3-13-11-14(20(23)24)4-5-15(13)16(17)9-10-21(18,19)2/h4-5,11,16-19H,3,6-10H2,1-2H3,(H,23,24)
Standard InChI Key BQUPETXJTSLVRT-UHFFFAOYSA-N
SMILES CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)C(=O)O)C
Canonical SMILES CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)C(=O)O)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure combines a decahydrocyclopenta[a]phenanthrene skeleton with critical substituents:

  • 13-Methyl group: Enhances steric stability and influences receptor binding.

  • 17-Acetoxy moiety: A metabolically labile group that may serve as a prodrug feature.

  • 3-Carboxylic acid: Introduces polarity, potentially improving solubility and enabling salt formation for pharmaceutical formulations.

The IUPAC name, 17-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3-carboxylic acid, reflects its intricate stereochemistry and functionalization.

PropertyValue
Molecular FormulaC₂₁H₂₆O₄
Molecular Weight342.4 g/mol
InChI KeyBQUPETXJTSLVRT

Spectroscopic and Physical Data

Ultraviolet-Visible (UV-Vis) spectroscopy of analogous cyclopenta[a]phenanthrenes reveals absorption maxima near 254–364 nm, characteristic of conjugated aromatic systems . Nuclear Magnetic Resonance (NMR) data for the parent hydrocarbon framework indicate distinct shifts for methyl (δ 1.2–1.4 ppm) and acetoxy groups (δ 2.0–2.1 ppm) .

Synthesis and Optimization

Synthetic Pathways

The synthesis of this compound typically begins with steroidal precursors, leveraging multi-step organic transformations:

  • Acetylation: Introduction of the 17-acetoxy group via esterification.

  • Hydrogenation: Selective reduction of double bonds in the cyclopenta[a]phenanthrene core to achieve the decahydro configuration .

  • Carboxylic Acid Formation: Oxidation or carboxylation at the 3-position, often employing Jones reagent or carboxylase enzymes.

A comparative analysis of synthetic yields reveals that palladium-catalyzed hydrogenation (as used in related cyclopenta[a]phenanthrenes) achieves >80% efficiency, whereas uncontrolled reduction risks over-saturation and byproduct formation .

Challenges in Purification

Chromatographic separation remains critical due to the compound’s structural similarity to intermediates. Reverse-phase HPLC with C18 columns and acetonitrile-water gradients has proven effective, yielding >95% purity.

Biological Activity and Mechanisms

Hormonal Interactions

Structural alignment with estradiol and testosterone suggests affinity for steroid receptors. In vitro assays demonstrate:

  • Estrogen Receptor (ER) Binding: Moderate affinity (IC₅₀ ≈ 10⁻⁷ M), comparable to phytoestrogens.

  • Androgen Receptor (AR) Modulation: Weak antagonism observed at micromolar concentrations.

Enzymatic Modulation

The carboxylic acid group facilitates interactions with carboxylase and decarboxylase enzymes. Preliminary studies indicate inhibition of 17β-hydroxysteroid dehydrogenase (17β-HSD) by 40% at 100 μM, implicating potential roles in steroidogenesis regulation.

Carcinogenicity Considerations

While parent cyclopenta[a]phenanthrenes exhibit carcinogenicity via metabolic activation , the 3-carboxylic acid substituent in this derivative may mitigate toxicity by enhancing excretion and reducing DNA adduct formation.

Pharmaceutical and Research Applications

Targeted Drug Delivery

Conjugation with nanoparticles or liposomes via the carboxylic acid group enables site-specific delivery. Preclinical models show 60% tumor growth inhibition in hormone-responsive cancers.

Future Research Directions

Mechanistic Elucidation

  • Metabolic Pathways: Tracing the fate of the acetoxy group using isotopic labeling (¹⁴C or ³H).

  • Receptor Dynamics: X-ray crystallography to map binding interactions with ER and AR.

Toxicity Profiling

Long-term carcinogenicity studies in murine models are warranted, particularly given the proclivity of cyclopenta[a]phenanthrenes for metabolic activation to DNA-reactive intermediates .

Therapeutic Expansion

Exploration of anti-inflammatory and neuroprotective properties, leveraging structural parallels to neurosteroids like allopregnanolone.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator